(S)-3-Hydroxyglutarate ethyl, also known as ethyl (S)-3-hydroxybutyrate, is a chiral compound with significant implications in various scientific fields, particularly in pharmaceuticals. It is classified as a hydroxy acid and is used as a precursor in the synthesis of bioactive molecules. The compound has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders.
(S)-3-Hydroxyglutarate ethyl is primarily synthesized through chemical methods, often utilizing enzymatic processes for enantioselectivity. It belongs to the class of hydroxy acids, which are characterized by the presence of hydroxyl groups attached to carbon atoms in their structure. The compound's chemical formula is , and its molecular weight is 132.16 g/mol .
The synthesis of (S)-3-hydroxyglutarate ethyl can be achieved through several methods:
(S)-3-Hydroxyglutarate ethyl has a distinct molecular structure characterized by its hydroxyl group and ester functional group:
The structural representation indicates a chiral center at the carbon adjacent to the hydroxyl group, which is critical for its biological activity.
(S)-3-Hydroxyglutarate ethyl participates in various chemical reactions:
The mechanism of action for (S)-3-hydroxyglutarate ethyl primarily revolves around its role as a metabolic intermediate. It is involved in several biochemical pathways:
These properties make (S)-3-hydroxyglutarate ethyl suitable for various applications in chemical synthesis and research.
(S)-3-Hydroxyglutarate ethyl finds applications across several scientific domains:
Rhodococcus spp. are pivotal biocatalysts for synthesizing enantiopure (S)-3-hydroxyglutarate ethyl, a key chiral intermediate in statin side-chain production. These bacteria possess enantioselective hydrolytic enzymes (nitrilases, nitrile hydratases, and amidases) that selectively convert racemic ethyl 4-cyano-3-hydroxybutyate [(±)-1] into (R)-ethyl-4-carbamoyl-3-hydroxybutanoate [(R)-2], which is further metabolized to (R)-ethyl-3-hydroxyglutarate [(R)-3] with >99% enantiomeric excess (ee) [2] [3]. Rhodococcus erythropolis ZJB-0910 achieves this via a nitrilase-mediated pathway that exclusively hydrolyzes the nitrile group without cleaving the ester bond, ensuring high optical purity [3]. The enzymatic specificity arises from structural constraints in the active site that favor binding of the (R)-enantiomer, as evidenced by kinetic parameters (Km = 0.01 M, Vmax = 85.6 μmol·min⁻¹·g⁻¹) [3].
Table 1: Enantioselective Hydrolysis by Rhodococcus Strains
| Strain | Substrate | Product | Yield (%) | ee (%) | Optimal Conditions |
|---|---|---|---|---|---|
| R. erythropolis ZJB-0910 | Ethyl 4-cyano-3-hydroxybutyate | (R)-Ethyl-3-hydroxyglutarate | 46.2 | >99 | pH 7.5, 30°C, 20 mM substrate |
| R. boritolerans | Ethyl (R)-4-cyano-3-hydroxybutyate | (R)-Ethyl-3-hydroxyglutarate | 98 | >99 | pH 7.5, 25°C, 10 g/L substrate |
Indirect pathways circumvent thermodynamic bottlenecks by employing multi-step cascades to boost yields. For example, Rhodococcus boritolerans converts ethyl (R)-4-cyano-3-hydroxybutyate [(R)-1] to (R)-ethyl-3-hydroxyglutarate [(R)-3] via the intermediate (R)-ethyl-4-carbamoyl-3-hydroxybutanoate [(R)-2]. Optimization of cell density (7 g/L dry weight), substrate concentration (10 g/L), pH (7.5), and temperature (25°C) elevated yields to 98% within 8 hours [2]. Biphasic reaction systems enhance substrate solubility while minimizing enzyme inhibition, and fed-batch strategies sustain catalytic activity by preventing substrate overload. Rhodococcus whole-cell catalysts further stabilize enzymes through intracellular cofactor regeneration, reducing process costs [1] [9].
Substrate channeling between CoA-activated intermediates is critical for efficient (S)-3-hydroxyglutarate production. The Fe(II)/2-oxoglutarate-dependent dioxygenase CsiD (glutarate hydroxylase) from Pseudomonas putida catalyzes regioselective hydroxylation of glutaryl-CoA to form (S)-3-hydroxyglutaryl-CoA, which undergoes spontaneous lactonization or enzymatic hydrolysis to (S)-3-hydroxyglutarate [8] [10]. Fusion enzymes linking CsiD to upstream enzymes (e.g., GabT/GabD glutarate synthesis complex) create metabolic channels that minimize intermediate diffusion and competitive side reactions. Computational modeling reveals that electrostatic steering between GabD (succinate semialdehyde dehydrogenase) and CsiD enhances complex formation, increasing carbon flux toward (S)-3-hydroxyglutarate by 40% [8].
Table 2: Engineered Pathways for Glutaryl-CoA Derivatives
| Enzyme System | Host | Key Reaction | Titer Achieved | Limitations |
|---|---|---|---|---|
| CsiD (P. putida) | E. coli | Glutaryl-CoA → (S)-3-Hydroxyglutaryl-CoA | 918 mg/L 3,4-DHBA | Fe²⁺ oxygen sensitivity |
| Ptb-Buk + PhaB + TesB | E. coli | Glycolate → 3,4-DHBA | 2,130 mg/L 3HV | Byproduct accumulation (acetate) |
Isotope dilution via ¹³C-labeled glucose quantifies carbon partitioning in glutaryl-CoA pathways. In E. coli expressing the 3-hydroxyacid platform, ¹³C metabolic flux analysis (MFA) revealed that 35–45% of glycolyl-CoA (derived from glycolate) is diverted toward TCA cycle intermediates, reducing (S)-3-hydroxyglutarate yields [10]. Silencing competing nodes (e.g., gcl glyoxylate carboligase) via CRISPRi increased flux toward the CsiD hydroxylation step by 2.2-fold. Kinetic isotope effects (KIEs) further identified rate-limiting steps: BktB thiolase exhibits a Km of 0.8 mM for glycolyl-CoA, necessitating enzyme engineering to enhance affinity [8] [10].
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0